molecular formula C5H6F2O2 B1591117 2-(2,2-Difluorocyclopropyl)acetic acid CAS No. 123131-67-9

2-(2,2-Difluorocyclopropyl)acetic acid

Cat. No. B1591117
M. Wt: 136.1 g/mol
InChI Key: MBRBTSNTUSHGFC-UHFFFAOYSA-N
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Patent
US04983630

Procedure details

A mixture of 39.8 g (0.29 mmol) 2,2-difluorocyclopropylacetic acid and 38.5 ml (0.53 mmol) thionyl chloride was heated under reflux for 5 hours. Excess thionyl chloride was distilled and the residue was distilled in vacuo.
Quantity
39.8 g
Type
reactant
Reaction Step One
Quantity
38.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:9])[CH2:4][CH:3]1[CH2:5][C:6](O)=[O:7].S(Cl)([Cl:12])=O>>[F:1][C:2]1([F:9])[CH2:4][CH:3]1[CH2:5][C:6]([Cl:12])=[O:7]

Inputs

Step One
Name
Quantity
39.8 g
Type
reactant
Smiles
FC1(C(C1)CC(=O)O)F
Name
Quantity
38.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
Excess thionyl chloride was distilled
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled in vacuo

Outcomes

Product
Name
Type
Smiles
FC1(C(C1)CC(=O)Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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